molecular formula C21H38NNaO3 B13817659 Sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate CAS No. 14351-62-3

Sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate

Katalognummer: B13817659
CAS-Nummer: 14351-62-3
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: VLKIFCBXANYYCK-GMFCBQQYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate typically involves the reaction of oleoyl chloride with sodium methyltaurate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent side reactions and ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher purity and yield of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, such as signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, which are crucial for maintaining cell structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sodium N-oleoyltaurate: Similar in structure but lacks the methyl group on the nitrogen atom.

    Sodium N-lauroyltaurate: Contains a shorter fatty acid chain compared to sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate.

    Sodium N-palmitoyltaurate: Contains a saturated fatty acid chain

Uniqueness

This compound is unique due to its specific combination of a long unsaturated fatty acid chain and a methylated amino group. This structure imparts distinct amphiphilic properties, making it highly effective as a surfactant and emulsifying agent. Its ability to integrate into lipid bilayers and alter membrane properties also sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

14351-62-3

Molekularformel

C21H38NNaO3

Molekulargewicht

375.5 g/mol

IUPAC-Name

sodium;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetate

InChI

InChI=1S/C21H39NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;+1/p-1/b11-10-;

InChI-Schlüssel

VLKIFCBXANYYCK-GMFCBQQYSA-M

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.